Diphenyl N-(3-chloro-4-methylphenyl)phosphoramidate
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Overview
Description
3-chloro-N-diphenoxyphosphoryl-4-methyl-aniline: is a chemical compound with the molecular formula C19H17ClNO3P It is known for its unique structure, which includes a chloro group, a diphenoxyphosphoryl group, and a methyl-aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-diphenoxyphosphoryl-4-methyl-aniline typically involves the reaction of 3-chloro-4-methyl-aniline with diphenylphosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure consistency and quality. The product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-N-diphenoxyphosphoryl-4-methyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-chloro-N-diphenoxyphosphoryl-4-methyl-aniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They are tested for efficacy in treating various diseases, including infections and cancer.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-diphenoxyphosphoryl-4-methyl-aniline involves its interaction with specific molecular targets. The chloro group and diphenoxyphosphoryl moiety play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-chloro-N-diphenylphosphoryl-4-methyl-aniline: Similar structure but lacks the diphenoxy group.
3-chloro-N-diphenoxyphosphoryl-aniline: Similar structure but lacks the methyl group.
4-methyl-N-diphenoxyphosphoryl-aniline: Similar structure but lacks the chloro group.
Uniqueness: 3-chloro-N-diphenoxyphosphoryl-4-methyl-aniline is unique due to the presence of all three functional groups (chloro, diphenoxyphosphoryl, and methyl-aniline) in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
94255-98-8 |
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Molecular Formula |
C19H17ClNO3P |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
3-chloro-N-diphenoxyphosphoryl-4-methylaniline |
InChI |
InChI=1S/C19H17ClNO3P/c1-15-12-13-16(14-19(15)20)21-25(22,23-17-8-4-2-5-9-17)24-18-10-6-3-7-11-18/h2-14H,1H3,(H,21,22) |
InChI Key |
IDBYRJGCYYTZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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